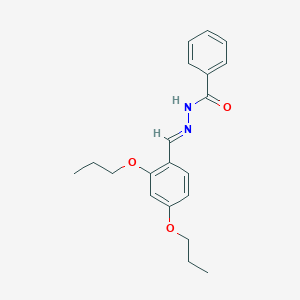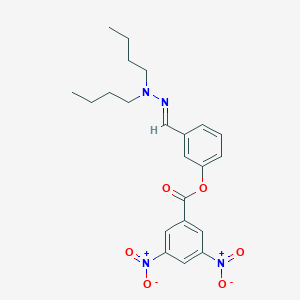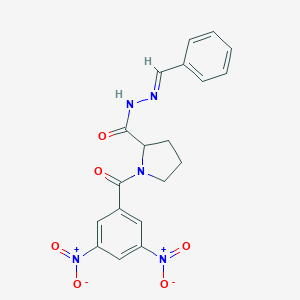![molecular formula C29H26ClN3O4S B386956 N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386956.png)
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, hydrazino groups, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with benzaldehyde in the presence of a hydrazine derivative to form the benzylidene hydrazine intermediate.
Coupling with Benzenesulfonamide: The intermediate is then reacted with N-(2-methylphenyl)benzenesulfonamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique combination of functional groups makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules, potentially leading to new insights into cellular processes.
Mechanism of Action
The mechanism by which N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazino and sulfonamide groups are likely to play a key role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-F-benzamide
- N-(2-(2-(4-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide
- N-(2-(2-(3-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide
Uniqueness
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C29H26ClN3O4S |
|---|---|
Molecular Weight |
548.1g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H26ClN3O4S/c1-22-7-5-6-10-28(22)33(38(35,36)27-8-3-2-4-9-27)20-29(34)32-31-19-23-13-17-26(18-14-23)37-21-24-11-15-25(30)16-12-24/h2-19H,20-21H2,1H3,(H,32,34)/b31-19+ |
InChI Key |
KIIRDUAAXGLTNB-ZCTHSVRISA-N |
SMILES |
CC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B386874.png)
![2-(2-CYANOPHENOXY)-N'-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B386877.png)
![3-Nitro-2-methoxybenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B386878.png)
![2-(4-iodophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B386879.png)
![4-Chloro-2-{[(2-chloro-4-methylphenyl)imino]methyl}-6-nitrophenol](/img/structure/B386882.png)

![5-[(4-{2,4-Bisnitrophenoxy}-3-bromobenzylidene)amino]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B386890.png)
![[3-[(E)-[(E)-[3-(3,5-dinitrobenzoyl)oxyphenyl]methylidenehydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate](/img/structure/B386891.png)
![N-{1-[(benzylsulfanyl)methyl]-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-2-bromobenzamide](/img/structure/B386892.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B386893.png)


![3-{[(4-Bromophenyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B386897.png)
![4-Bromo-2-iodo-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B386898.png)
